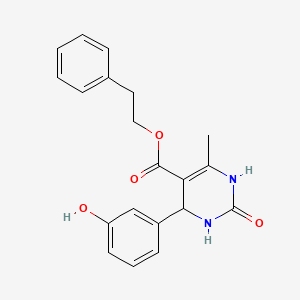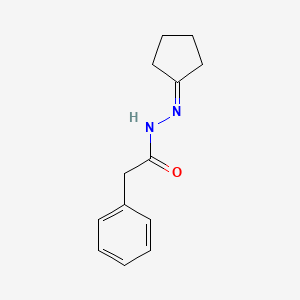
2-(4-bromo-2-methylphenoxy)-N-(3-phenylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-methylphenoxy)-N-(3-phenylpropyl)acetamide is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. The compound is also known by its chemical name, BPPA, and is a member of the acetamide family of compounds.
Mecanismo De Acción
The mechanism of action of BPPA is thought to involve the inhibition of cyclooxygenase-2 (COX-2) and the subsequent reduction in the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response and are known to cause pain and swelling. By reducing the production of prostaglandins, BPPA is able to reduce inflammation and alleviate pain.
Biochemical and Physiological Effects:
BPPA has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, the compound has also been found to have antioxidant properties, which may help to protect against oxidative stress and cellular damage. BPPA has also been found to have a mild sedative effect, which may be useful in the treatment of anxiety and insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BPPA for laboratory experiments is its high potency and selectivity for COX-2 inhibition. This makes it a useful tool for studying the role of COX-2 in various physiological processes and for developing new anti-inflammatory drugs. However, one limitation of BPPA is its relatively short half-life, which may make it difficult to use in vivo experiments.
Direcciones Futuras
There are a number of future directions for research on BPPA. One potential area of focus is the development of new derivatives of BPPA with improved pharmacokinetic properties and increased potency. Another area of interest is the investigation of the potential use of BPPA in the treatment of other inflammatory conditions such as asthma and inflammatory bowel disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of BPPA and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of BPPA can be achieved through a multi-step reaction process that involves the use of various reagents and catalysts. The initial step involves the reaction of 2-bromo-4-methylphenol with potassium carbonate in the presence of dimethylformamide to produce 2-(4-bromo-2-methylphenoxy)acetophenone. This intermediate product is then reacted with 3-phenylpropylamine and acetic anhydride in the presence of sodium acetate to produce the final product, BPPA.
Aplicaciones Científicas De Investigación
BPPA has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been found to have significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis and neuropathic pain.
Propiedades
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-14-12-16(19)9-10-17(14)22-13-18(21)20-11-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULMPVNULCIMCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-methylphenoxy)-N-(3-phenylpropyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5214604.png)
![N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline](/img/structure/B5214607.png)


![3-(2-fluorophenyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5214637.png)



![3-[1-(2,6-dimethoxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5214652.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5214669.png)
![2-(1,3-benzoxazol-2-ylthio)-N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B5214676.png)

![3-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5214693.png)